4-Benzylpyrrolidin-3-ol
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Overview
Description
4-Benzylpyrrolidin-3-ol is a chemical compound with the molecular formula C11H15NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpyrrolidin-3-ol typically involves the reaction of pyrrolidine with benzyl halides under basic conditions. One common method is the reduction of 4-benzylpyrrolidin-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-benzylpyrrolidin-3-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 4-benzylpyrrolidine using strong reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 4-Benzylpyrrolidin-3-one.
Reduction: 4-Benzylpyrrolidine.
Substitution: Various benzyl-substituted pyrrolidines.
Scientific Research Applications
4-Benzylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Benzylpyrrolidin-3-ol involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-Benzylpyrrolidin-3-ol can be compared with other similar compounds such as:
- 1-Benzylpyrrolidin-3-ol
- 4-Methylbenzylpyrrolidin-3-ol
- 4-Fluorobenzylpyrrolidin-3-ol
These compounds share a similar pyrrolidine core but differ in the substituents attached to the benzyl group. The unique structural features of this compound, such as the position and type of substituents, contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-benzylpyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO/c13-11-8-12-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 |
InChI Key |
XOLLUCNYIRMTHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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